tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a methoxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of a methoxypyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for binding to specific active sites of enzymes, allowing researchers to investigate the mechanisms of enzyme catalysis.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the methoxypyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate
- tert-Butyl ((2R,4R)-2-methylpyrrolidin-4-yl)carbamate
Uniqueness
tert-Butyl (((2R,4R)-4-methoxypyrrolidin-2-yl)methyl)carbamate is unique due to the presence of the methoxy group on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar carbamate derivatives.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[[(2R,4R)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
UZCQJAUQLJDJRV-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Origin of Product |
United States |
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